3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
Overview
Description
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with enhanced properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the phenyl ring enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenyl)-5-methylisoxazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-methanol: Contains a hydroxyl group instead of a carboxylic acid group, which can influence its solubility and reactivity.
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-nitrile:
Uniqueness
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLDOWHTKNCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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